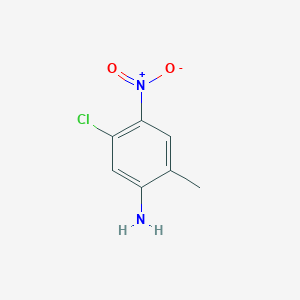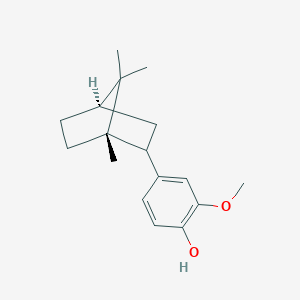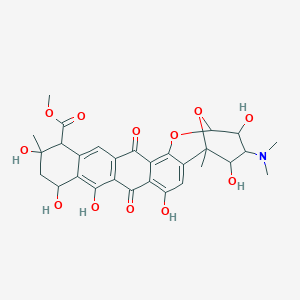
Nogalarol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nogalarol is a natural product that possesses a unique structure and has shown promising biological activities. It is obtained from the bark of the Mexican tree Nogal americano (Juglans mollis). Nogalarol has been the subject of extensive research in recent years due to its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of Nogalarol is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis (programmed cell death). Nogalarol has also been shown to inhibit the production of inflammatory cytokines, which may be responsible for its anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
Nogalarol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Nogalarol has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Nogalarol in lab experiments is its natural origin. It is obtained from a plant source and does not require complex chemical synthesis. However, one limitation is the difficulty in obtaining a sufficient amount of Nogalarol for large-scale experiments.
Orientations Futures
There are several future directions for the study of Nogalarol. One direction is the development of new drugs based on the structure of Nogalarol. Another direction is the study of Nogalarol in combination with other drugs to enhance its therapeutic effects. Further research is also needed to fully understand the mechanism of action of Nogalarol and its potential use in the treatment of neurodegenerative disorders.
Conclusion:
In conclusion, Nogalarol is a natural product that possesses unique biological properties. It has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders. The synthesis method of Nogalarol is complex, but its natural origin makes it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of Nogalarol and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Nogalarol is a complex process that involves several steps. The first step is the extraction of the bark from the Nogal americano tree. The bark is then dried and ground into a fine powder. The powder is then subjected to solvent extraction using a non-polar solvent such as hexane. The resulting extract is then subjected to column chromatography to isolate Nogalarol.
Applications De Recherche Scientifique
Nogalarol has shown promising biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a potential candidate for the development of new drugs. Nogalarol has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
11052-70-3 |
|---|---|
Nom du produit |
Nogalarol |
Formule moléculaire |
C29H31NO12 |
Poids moléculaire |
585.6 g/mol |
Nom IUPAC |
methyl 23-(dimethylamino)-4,8,10,12,22,24-hexahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate |
InChI |
InChI=1S/C29H31NO12/c1-28(39)8-13(32)14-9(18(28)26(38)40-5)6-10-15(21(14)34)22(35)16-12(31)7-11-24(17(16)20(10)33)41-27-23(36)19(30(3)4)25(37)29(11,2)42-27/h6-7,13,18-19,23,25,27,31-32,34,36-37,39H,8H2,1-5H3 |
Clé InChI |
UEAXJNKEWITCAW-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)O)O |
SMILES canonique |
CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




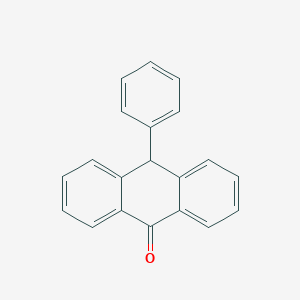
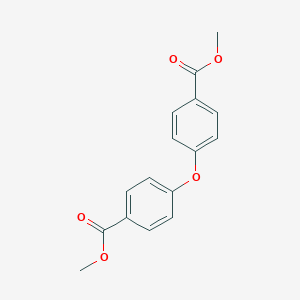
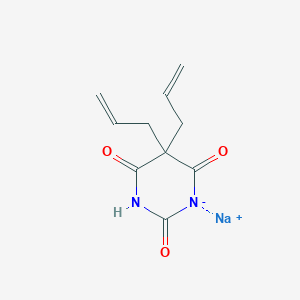
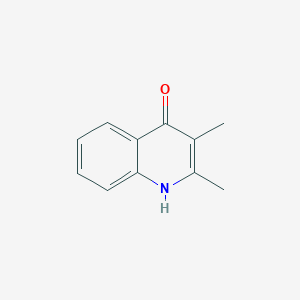
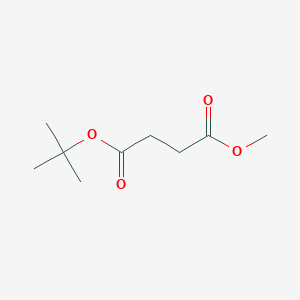

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)

